molecular formula C12H12N2O B1197278 1-(4-Amino-2-methylquinolin-3-yl)ethanone CAS No. 71993-15-2

1-(4-Amino-2-methylquinolin-3-yl)ethanone

Cat. No. B1197278
CAS RN: 71993-15-2
M. Wt: 200.24 g/mol
InChI Key: YFGFFNPPTDOYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Amino-2-methylquinolin-3-yl)ethanone” is a chemical compound with the CAS Number: 71993-15-2 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 1-(4-amino-2-methyl-3-quinolinyl)ethanone .


Molecular Structure Analysis

The InChI code for “1-(4-Amino-2-methylquinolin-3-yl)ethanone” is 1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14) . This code represents the molecular structure of the compound.

Scientific Research Applications

Antioxidant, Antifungal, and Antibacterial Activities

1-(4-Amino-2-methylquinolin-3-yl)ethanone, as a component in arylsulfonamide-based quinolines, demonstrates significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. For instance, derivatives of this compound have been shown to exhibit promising antioxidant, antifungal, and antibacterial properties. A study highlighted the synthesis of arylsulfonamide-based quinolines, including 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone. These compounds displayed notable antibacterial activity against various bacteria and antifungal activity against strains like Candida, Aspergillus niger, and Issatchenkia hanoiensis. One derivative showed considerable DPPH free radical scavenging activity, indicating its antioxidant potential (Kumar & Vijayakumar, 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new quinoline derivatives, including those based on 1-(4-Amino-2-methylquinolin-3-yl)ethanone, have been a focal point of research. These studies often involve exploring the chemical properties, structural elucidation, and potential applications of these compounds. For instance, research has been conducted on the synthesis, density functional theory (DFT) calculations, and electronic structure analysis of novel compounds derived from quinoline structures (Halim & Ibrahim, 2017).

Antituberculosis and Cytotoxicity Studies

Quinoline derivatives, including those related to 1-(4-Amino-2-methylquinolin-3-yl)ethanone, have been investigated for their potential in treating tuberculosis and other diseases. A study focused on synthesizing 3-heteroarylthioquinoline derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. The study found that some of these compounds exhibited significant activity against tuberculosis, along with minimal cytotoxic effects against certain cell lines (Chitra et al., 2011).

Antioxidant and Anti-Diabetic Agents

The antioxidant activity of quinoline derivatives, including 1-(4-Amino-2-methylquinolin-3-yl)ethanone, has been explored, particularly in relation to diabetes management. A study synthesized chloroquinoline derivatives and evaluated their antioxidant activity, demonstrating their potential as anti-diabetic agents. This research highlights the importance of these compounds in developing new therapeutic agents for managing high glucose levels (Murugavel et al., 2017).

properties

IUPAC Name

1-(4-amino-2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGFFNPPTDOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350051
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methylquinolin-3-yl)ethanone

CAS RN

71993-15-2
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared analogously to Intermediate 2a, Example 6, by tin tetrachloride-promoted reaction of 2-aminobenzonitrile and acetyl acetone in a manner known from the literature (Tetrahedron 51:12277 (1995)).
[Compound]
Name
Intermediate 2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared by a known process, starting from 2-(1-methyl-3-oxobut-1-enylamino)benzonitrile, by cyclization with CuCl and K2CO3 (J. Med. Chem., 31:1278 (1988)) or by a NaOMe-promoted process (Eur. Pat. Appl., C07D 215/42); yielding a yellow solid; MS(Cl): M++H=201.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-2-methylquinolin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-2-methylquinolin-3-yl)ethanone
Reactant of Route 3
1-(4-Amino-2-methylquinolin-3-yl)ethanone
Reactant of Route 4
1-(4-Amino-2-methylquinolin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-2-methylquinolin-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Amino-2-methylquinolin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.